molecular formula C8H8N2O2 B14844096 2-Acetyl-3-aminoisonicotinaldehyde CAS No. 1393532-38-1

2-Acetyl-3-aminoisonicotinaldehyde

Cat. No.: B14844096
CAS No.: 1393532-38-1
M. Wt: 164.16 g/mol
InChI Key: FNXYVEIEVONKCF-UHFFFAOYSA-N
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Description

2-Acetyl-3-aminoisonicotinaldehyde is an organic compound with the molecular formula C8H8N2O2 It contains a pyridine ring substituted with an acetyl group at the 2-position, an amino group at the 3-position, and an aldehyde group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-3-aminoisonicotinaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-acetylpyridine with ammonia to introduce the amino group, followed by oxidation to form the aldehyde group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-3-aminoisonicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Various electrophiles such as acyl chlorides or sulfonyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: 2-Acetyl-3-aminoisonicotinic acid.

    Reduction: 2-Acetyl-3-aminoisonicotinalcohol.

    Substitution: Derivatives with acyl or sulfonyl groups attached to the amino nitrogen.

Scientific Research Applications

2-Acetyl-3-aminoisonicotinaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Acetyl-3-aminoisonicotinaldehyde involves its interaction with specific molecular targets and pathways. For example, its aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activities. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Acetyl-4-aminoisonicotinaldehyde: Similar structure but with the amino group at the 4-position.

    2-Acetyl-3-hydroxyisonicotinaldehyde: Contains a hydroxyl group instead of an amino group at the 3-position.

    2-Acetyl-3-amino-4-methylisonicotinaldehyde: Contains a methyl group at the 4-position in addition to the amino group at the 3-position.

Uniqueness

2-Acetyl-3-aminoisonicotinaldehyde is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. This compound’s combination of an acetyl, amino, and aldehyde group on a pyridine ring makes it a versatile intermediate for various synthetic and research applications.

Properties

CAS No.

1393532-38-1

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

2-acetyl-3-aminopyridine-4-carbaldehyde

InChI

InChI=1S/C8H8N2O2/c1-5(12)8-7(9)6(4-11)2-3-10-8/h2-4H,9H2,1H3

InChI Key

FNXYVEIEVONKCF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=CC(=C1N)C=O

Origin of Product

United States

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